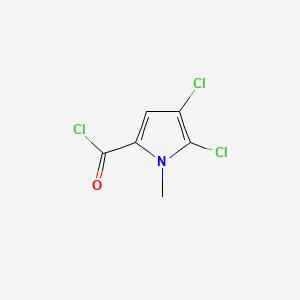
2,4,6-Cyclooctatriene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Cyclooctatriene-1-carboxylic acid is an organic compound characterized by a cyclooctatriene ring with a carboxylic acid functional group attached at the first position. This compound is notable for its unique structure, which combines the properties of both cyclic alkenes and carboxylic acids. It is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Cyclooctatriene-1-carboxylic acid typically involves the cyclization of linear precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclooctatriene ring. Subsequent functionalization introduces the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the cyclization and functionalization steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2,4,6-Cyclooctatriene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the double bonds of the cyclooctatriene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Esters, anhydrides, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2,4,6-Cyclooctatriene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and other materials due to its reactive carboxylic acid group.
作用機序
The mechanism by which 2,4,6-Cyclooctatriene-1-carboxylic acid exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds or ionic interactions, while the cyclooctatriene ring can participate in π-π interactions or serve as a hydrophobic moiety.
類似化合物との比較
Cyclooctatetraene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Cyclohexene-1-carboxylic acid: Smaller ring size, different reactivity and stability.
Benzoic acid: Aromatic ring with a carboxylic acid group, different electronic properties.
Uniqueness: 2,4,6-Cyclooctatriene-1-carboxylic acid is unique due to its combination of a non-aromatic cyclic structure with a carboxylic acid functional group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications. Its unique structure and reactivity make it a compound of considerable interest for further research and development.
特性
CAS番号 |
100162-11-6 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
cycloocta-2,4,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-6,8H,7H2,(H,10,11) |
InChIキー |
BOHBUILIWXCLNW-UHFFFAOYSA-N |
SMILES |
C1C=CC=CC=CC1C(=O)O |
正規SMILES |
C1C=CC=CC=CC1C(=O)O |
同義語 |
2,4,6-Cyclooctatriene-1-carboxylicacid(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1R-(1alpha,2alpha,5alpha)]- (9CI)](/img/new.no-structure.jpg)

![5-Chloro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B566505.png)




